N-((1-hydroxycyclopentyl)methyl)-2-(thiophen-2-yl)acetamide

Description

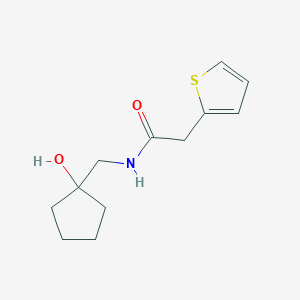

N-((1-Hydroxycyclopentyl)methyl)-2-(thiophen-2-yl)acetamide is a substituted acetamide featuring a cyclopentanol-derived moiety and a thiophene ring. Its structure comprises a central acetamide backbone, with a 1-hydroxycyclopentylmethyl group attached to the nitrogen atom and a thiophen-2-yl substituent on the α-carbon (Figure 1). This compound is hypothesized to exhibit unique physicochemical and biological properties due to the interplay between the polar hydroxyl group on the cyclopentane ring and the electron-rich thiophene system.

Propriétés

IUPAC Name |

N-[(1-hydroxycyclopentyl)methyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c14-11(8-10-4-3-7-16-10)13-9-12(15)5-1-2-6-12/h3-4,7,15H,1-2,5-6,8-9H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDEQYAYXWDEBKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)CC2=CC=CS2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-hydroxycyclopentyl)methyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

Formation of the cyclopentyl group: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the thiophene ring: Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

Acetamide formation: The final step involves the formation of the acetamide group, which can be done through amidation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the cyclopentyl group.

Reduction: Reduction reactions could target the acetamide group, converting it to an amine.

Substitution: Substitution reactions can occur at the thiophene ring, where various substituents can be introduced.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Applications De Recherche Scientifique

N-((1-hydroxycyclopentyl)methyl)-2-(thiophen-2-yl)acetamide could have several scientific research applications:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways.

Medicine: Exploration as a therapeutic agent for various diseases.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action for N-((1-hydroxycyclopentyl)methyl)-2-(thiophen-2-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparaison Avec Des Composés Similaires

Thiophene-Containing Acetamides

- N-(Thiophen-2-ylmethyl)acetamide (CAS 21403-24-7): This simpler analogue lacks the cyclopentanol moiety, featuring only a thiophen-2-ylmethyl group directly attached to the acetamide nitrogen. Its reduced steric bulk and absence of hydroxyl functionality result in higher lipophilicity (LogP ~1.8) compared to the target compound, which may influence membrane permeability .

- This modification enhances metabolic stability but reduces water solubility (predicted LogS = -4.2) compared to the target compound’s hydroxylated cyclopentane .

Cyclopentyl/Acetamide Hybrids

- N-[1-(((4-Substituted-thiazol-2-ylidene)amino)methyl)cyclopentyl]acetamides: Derivatives such as N-[1-(((4-(4-nitrophenyl)thiazol-2-ylidene)amino)methyl)cyclopentyl]acetamide (4c) share the cyclopentylmethyl-acetamide core but incorporate a thiazole ring instead of thiophene. The thiazole’s nitrogen atoms enable coordination with metal ions (e.g., Rh(III) in catalytic systems) and enhance π-stacking interactions in crystal lattices .

- N-[(1-Aminomethyl)cyclopentyl]acetamide: A precursor to the target compound, this intermediate lacks the hydroxyl group and thiophene substituent. Its primary amine group facilitates further functionalization, as demonstrated in reactions with phenylisothiocyanate to form thiourea-linked derivatives .

Antitubercular Activity

- N-(Benzazole-2-ylmethyl)-2-(thiophen-2-yl)acetamides: These derivatives exhibit moderate activity against Mycobacterium tuberculosis H37Rv (MIC = 6.25–12.5 µg/mL), attributed to interactions with mycobacterial enzymes like InhA .

MAO Inhibition

- The thiophene analogue’s electronic profile may modulate MAO selectivity .

Physicochemical Properties

| Property | Target Compound | N-(Thiophen-2-ylmethyl)acetamide | N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide |

|---|---|---|---|

| Molecular Weight (g/mol) | ~265.3 (estimated) | 169.23 | 248.34 |

| LogP (Predicted) | 1.2 | 1.8 | 2.6 |

| Hydrogen Bond Donors | 2 (NH, OH) | 1 (NH) | 1 (NH) |

| Aqueous Solubility (mg/mL) | ~0.5 (moderate) | 2.1 | 0.3 |

Key Observations :

- The hydroxyl group in the target compound reduces LogP by ~0.6 compared to non-hydroxylated analogues, favoring aqueous solubility .

- Cyanothiophene derivatives exhibit higher LogP due to the electron-withdrawing cyano group, reducing solubility but enhancing membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.